2,6-Dibromo-4-fluorobenzoyl chloride
Description
2,6-Dibromo-4-fluorobenzoyl chloride (C₇H₂Br₂ClFO) is a halogenated benzoyl chloride derivative featuring bromine atoms at the 2- and 6-positions of the aromatic ring, a fluorine atom at the 4-position, and a reactive acyl chloride functional group. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its electronic and steric properties are influenced by the strong electron-withdrawing effects of the halogens, which enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions .
Properties
IUPAC Name |
2,6-dibromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORVHKSEYRLKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,6-Dibromo-4-fluorobenzoyl chloride typically follows a multi-step route:
- Step 1: Introduction of bromine atoms at the 2 and 6 positions on a fluorobenzene ring.
- Step 2: Conversion of the fluorinated dibromobenzene derivative into the corresponding benzoyl chloride.
This involves selective bromination of fluorobenzene derivatives followed by oxidation and chlorination steps to install the benzoyl chloride functionality.
Bromination of Fluorobenzene Derivatives
A key intermediate in the preparation is 3-bromo-4-fluorobenzaldehyde, which can be further processed to the benzoyl chloride. A green and efficient synthetic method for this intermediate has been reported, which avoids the use of highly toxic bromine or chlorine gases.
- Dissolve 4-fluorobenzaldehyde in dichloromethane (organic phase).
- Prepare an aqueous solution of sodium bromide and hydrochloric acid.
- Mix the two solutions under ultrasonic irradiation.
- Gradually add sodium hypochlorite solution to induce bromination.
- After reaction completion, separate phases, wash, dry, and crystallize the product.
- No use of elemental bromine or chlorine gases, reducing toxicity and hazards.
- High yield (~90%) and purity (>99%) of 3-bromo-4-fluorobenzaldehyde.
- Environmentally friendly and operationally simple.
Reaction Conditions and Yields:
| Step | Reagents & Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination of 4-fluorobenzaldehyde | Sodium bromide, HCl, NaOCl, ultrasonic, 20-25°C | 90.4 | 99.2 |
| Alternative run with slight reagent variation | Same as above, slight variation in volumes | 92.1 | 99.4 |
This method is detailed in patent CN109912396B and is considered a reliable approach to obtain the dibromo-fluoro intermediate.
Conversion to 4-Fluorobenzoyl Chloride
The next step involves converting the fluorinated intermediate to the benzoyl chloride. A relevant method for preparing 4-fluorobenzoyl chloride (a close analogue) involves:
- Chlorination of 4-fluorotoluene under ultraviolet light with chlorine gas to form 4-fluorotrichlorotoluene.
- Hydrolysis of the trichlorotoluene intermediate using a composite catalyst of ferric chloride and zinc chloride in the presence of water.
- Distillation under reduced pressure to isolate the 4-fluorobenzoyl chloride.
- UV light catalyzes the chlorination, shortening reaction time.
- Composite catalyst improves hydrolysis efficiency and yield.
- Yields of 4-fluorobenzoyl chloride reach ~99.3% with purity ~99.5%.
Reaction Conditions Summary:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | 4-fluorotoluene, Cl2, UV lamp, 70-85°C | 99.5 | 99.5 |
| Hydrolysis & Distillation | FeCl3 + ZnCl2 catalyst, water, 120-130°C, vacuum distillation | 99.3 | 99.5 |
This method, from patent CN104098464A, is industrially applicable and environmentally considerate due to reduced reaction times and improved catalyst systems.
Comparative Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of 4-fluorobenzaldehyde | Ultrasonic-assisted bromination with NaBr, HCl, NaOCl in DCM/water biphasic system | NaBr, HCl, NaOCl, ultrasonic, 20-25°C | ~90 | Green, catalyst-free, high purity |
| Chlorination of 4-fluorotoluene | UV light catalyzed chlorination to trichlorotoluene intermediate | Cl2, UV lamp, 70-85°C | 99.5 | Efficient, short reaction time |
| Hydrolysis to benzoyl chloride | Hydrolysis with FeCl3 + ZnCl2 catalyst, water, followed by vacuum distillation | FeCl3, ZnCl2, water, 120-130°C, vacuum distill. | 99.3 | High yield, industrially scalable |
| Final conversion to acid chloride | Conversion of carboxylic acid to acid chloride | SOCl2 or PCl5 or catalytic chlorination | Variable | Standard acid chloride synthesis methods |
Research Findings and Notes
- The ultrasonic bromination method avoids hazardous bromine and chlorine gases, improving safety and environmental impact.
- The use of composite catalysts (FeCl3 and ZnCl2) in hydrolysis improves efficiency significantly compared to single catalysts.
- UV light catalysis accelerates chlorination reactions, reducing reaction times and energy consumption.
- The methods reported are suitable for scale-up and industrial application due to high yields, purity, and operational safety.
Chemical Reactions Analysis
2,6-Dibromo-4-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: This compound can be used in Friedel-Crafts acylation reactions to introduce the 2,6-dibromo-4-fluorobenzoyl group into aromatic compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding 4-fluorobenzoyl chloride derivative.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
2,6-Dibromo-4-fluorobenzoyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It can be involved in the development of drugs targeting specific biological pathways due to its ability to modify molecular structures effectively.
Case Study : A study highlighted the use of fluorinated benzoyl chlorides in synthesizing bioactive molecules with enhanced pharmacological profiles. The introduction of fluorine often improves metabolic stability and bioavailability, making compounds more effective as therapeutic agents .
Agrochemical Development
The compound plays a significant role in the formulation of agrochemicals, particularly fungicides and herbicides. Its halogenated nature enhances the efficacy and persistence of these chemicals in agricultural applications.
Research Insight : Research has shown that fluorinated compounds exhibit improved activity against pests and pathogens compared to their non-fluorinated counterparts. This is attributed to their enhanced lipophilicity and ability to penetrate biological membranes more effectively .
Material Science
In material science, this compound is employed in synthesizing polymers and advanced materials. The incorporation of bromine and fluorine into polymer backbones can impart desirable properties such as thermal stability and chemical resistance.
Example Application : The compound has been used to create functionalized polymers that exhibit improved mechanical properties and resistance to environmental degradation. These materials are suitable for applications in coatings, adhesives, and sealants .
Data Tables
| Application Area | Compound Role | Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug synthesis | Enhanced pharmacological activity |
| Agrochemical Development | Active ingredient | Improved efficacy against pests |
| Material Science | Polymer synthesis | Increased thermal stability |
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride functional group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various acylated products. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on shared halogen substitution patterns or functional groups:
4-Bromo-2,6-difluorobenzoyl Chloride
- Molecular Formula : C₇H₂BrClF₂O
- Substituents : Bromine (4-position), fluorine (2- and 6-positions), acyl chloride (1-position).
- Molecular Weight : 255.44 g/mol .
- Key Differences: The substitution pattern differs significantly: bromine occupies the 4-position instead of the 2- and 6-positions in the target compound. The presence of two fluorine atoms (vs.
4-Bromo-2,6-difluorobenzenesulphonyl Chloride
- Molecular Formula : C₆H₂BrClF₂O₂S
- Substituents : Bromine (4-position), fluorine (2- and 6-positions), sulphonyl chloride (1-position).
- Key Differences :
Comparative Analysis Table
Crystallographic Insights
The bromine atoms in the target compound likely participate in halogen-halogen or halogen-π interactions, influencing crystal lattice stability .
Biological Activity
2,6-Dibromo-4-fluorobenzoyl chloride is a chemical compound that has garnered attention due to its potential biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on a benzoyl chloride structure. Its chemical formula is CHBrClFO, and it has a molecular weight of approximately 291.45 g/mol. The presence of multiple halogens can influence its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Antimicrobial Effects
Research has indicated that this compound exhibits antimicrobial activity. A study focused on its effects against gram-positive and gram-negative bacteria showed moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | S. aureus, E. coli |
| Control (Ciprofloxacin) | 0.5 | S. aureus, E. coli |
Case Study: Enzyme Inhibition
In a specific case study, the compound was tested for its ability to inhibit lysosomal phospholipase A2 (LPLA2). The results demonstrated that this compound significantly reduced LPLA2 activity in vitro, suggesting a potential mechanism for its therapeutic effects in conditions associated with phospholipidosis .
Research Findings
Recent research has shown that compounds similar to this compound often exhibit broad-spectrum bioactivity due to their electrophilic nature. This property allows them to participate in nucleophilic addition reactions with thiols in biological systems, which can lead to various signaling pathways being modulated .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2,6-Dibromo-4-fluorobenzoyl chloride, and how can data inconsistencies be resolved?
- Methodology : Use , , and IR spectroscopy to confirm functional groups and substitution patterns. For crystallographic validation, employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . If NMR signals overlap (e.g., due to halogen coupling), use high-field instruments (≥500 MHz) and 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-validate with mass spectrometry (EI or ESI) to confirm molecular weight .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology : Store in a desiccator under inert gas (N/Ar) at −20°C to prevent hydrolysis. Use glass containers with PTFE-lined caps to avoid corrosion. Follow OSHA HazCom 2012 protocols: wear nitrile gloves, safety goggles, and a lab coat. In case of skin contact, immediately wash with soap and water, and remove contaminated clothing .
Q. What synthetic routes are reported for preparing this compound, and what are their limitations?
- Methodology : Common methods include:
- Friedel-Crafts acylation : React 4-fluorobenzoyl chloride with Br in the presence of AlCl. Limitations: Over-bromination may occur; monitor reaction temperature (0–5°C) to control regioselectivity.
- Direct halogenation : Brominate 4-fluorobenzoyl chloride using NBS (N-bromosuccinimide) under UV light. Limitations: Requires rigorous exclusion of moisture to avoid side reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic hotspots. Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols). Use Mercury software to analyze steric hindrance from bromine substituents .
Q. What strategies resolve contradictions in reported crystallographic data for halogenated benzoyl chloride derivatives?
- Methodology : Cross-reference crystallographic datasets (e.g., Cambridge Structural Database) using Mercury’s packing similarity tool. Check for twinning or disorder in the crystal lattice, which may cause discrepancies. Re-refine problematic structures with SHELXL using higher-resolution data (≤1.0 Å) .
Q. How does the electronic effect of bromine and fluorine substituents influence the stability of this compound under acidic vs. basic conditions?
- Methodology : Conduct pH-dependent stability studies using HPLC-MS. Under acidic conditions, the electron-withdrawing fluorine meta to the carbonyl group increases susceptibility to hydrolysis. In contrast, bromine’s inductive effect at the ortho positions sterically shields the carbonyl. Validate with Arrhenius plots to determine activation energy differences .
Q. What are the challenges in analyzing byproducts during the synthesis of this compound, and how can they be mitigated?
- Methodology : Use GC-MS or LC-HRMS to detect trace byproducts (e.g., di-brominated isomers or hydrolyzed acids). Optimize reaction conditions using design of experiments (DoE) to minimize over-bromination. For example, reduce Br stoichiometry to 2.1 equivalents and employ low-temperature (−10°C) dropwise addition .
Key Considerations
- Contradiction Analysis : Conflicting reactivity data may arise from solvent polarity (e.g., DMF vs. THF) or trace moisture. Always include internal standards (e.g., deuterated solvents) in NMR studies .
- Advanced Instrumentation : For non-routine characterization, use synchrotron XRD or solid-state NMR to resolve structural ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
